molecular formula C4H8N2O5 B14691131 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine CAS No. 23778-50-9

2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine

Cat. No.: B14691131
CAS No.: 23778-50-9
M. Wt: 164.12 g/mol
InChI Key: CYHBYHCHGYPYPC-UHFFFAOYSA-N
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Description

2,5,7,8,9-Pentaoxabicyclo[421]nonane-3,4-diamine is a chemical compound with the molecular formula C4H8N2O5 It is known for its unique bicyclic structure, which includes multiple oxygen atoms and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds .

Scientific Research Applications

2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5,6-Pentamethyl-4,7,9-trioxabicyclo[4.2.1]nonane
  • 2,5-Dimethylidenebicyclo[4.2.1]nonane

Uniqueness

Compared to similar compounds, 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine stands out due to its multiple oxygen atoms and amine groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .

Properties

CAS No.

23778-50-9

Molecular Formula

C4H8N2O5

Molecular Weight

164.12 g/mol

IUPAC Name

2,5,7,8,9-pentaoxabicyclo[4.2.1]nonane-3,4-diamine

InChI

InChI=1S/C4H8N2O5/c5-1-2(6)8-4-9-3(7-1)10-11-4/h1-4H,5-6H2

InChI Key

CYHBYHCHGYPYPC-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC2OC(O1)OO2)N)N

Origin of Product

United States

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